[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone
Description
[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone is a diaryl methanone derivative featuring methoxymethoxy (-OCH2OCH3) groups at the 2- and 4-positions of its two phenyl rings. The methoxymethoxy group serves as a protective moiety for hydroxyl groups, enhancing stability during synthetic processes while allowing subsequent deprotection for functionalization .
Properties
IUPAC Name |
[2-(methoxymethoxy)phenyl]-[4-(methoxymethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-19-11-21-14-9-7-13(8-10-14)17(18)15-5-3-4-6-16(15)22-12-20-2/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAWLOFJURLKMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601182091 | |
| Record name | [2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-72-1 | |
| Record name | [2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938458-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Methoxymethoxy-Substituted Phenyl Rings
The synthesis of compounds with methoxymethoxy groups typically involves the protection of hydroxyl groups using methoxymethyl chloride (MOMCl) in the presence of a base like diisopropylethylamine (DIEA) or triethylamine (TEA). This step is crucial for preventing unwanted reactions during subsequent steps.
Formation of the Carbonyl Linkage
The carbonyl linkage between two phenyl rings can be formed through various methods, such as the Friedel-Crafts acylation or the use of acid chlorides in the presence of a Lewis acid catalyst. However, these methods require careful control of reaction conditions to ensure selectivity and yield.
Analysis and Purification Techniques
Column Chromatography
Column chromatography is a crucial step in purifying organic compounds. For compounds like [2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone, a solvent system such as petroleum ether/acetone (10:1) could be used to separate and purify the desired product.
Spectroscopic Analysis
Spectroscopic methods such as NMR ($$^1$$H and $$^{13}$$C) and IR spectroscopy are essential for confirming the structure of the synthesized compound. These techniques provide detailed information about the molecular structure and functional groups present.
Data Table: General Conditions for Column Chromatography
| Solvent System | Ratio | Application |
|---|---|---|
| Petroleum Ether/Acetone | 10:1 | Purification of aromatic compounds with methoxymethoxy groups |
| Dichloromethane/Acetone | 10:1 | General purification of organic compounds |
Chemical Reactions Analysis
Types of Reactions
[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The methoxymethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylmethanones.
Scientific Research Applications
Medicinal Chemistry
- Potential Biological Activities : Preliminary studies indicate that derivatives of diphenylmethanones can exhibit anti-inflammatory and anti-cancer properties. The specific effects of [2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone remain to be fully elucidated, but its structural similarities to known bioactive compounds suggest it may have therapeutic potential.
- Building Block for Drug Development : This compound serves as a versatile building block in the synthesis of more complex pharmaceutical agents. It can be utilized in the development of new drugs targeting various diseases, particularly due to its favorable chemical reactivity.
Materials Science
- Synthesis of Functional Materials : The unique chemical structure allows for modifications that can lead to materials with specific properties. For instance, its ability to participate in various chemical reactions makes it suitable for creating advanced materials used in electronics or photonics.
In Silico Studies
- Computer-Aided Drug Design : Computational methods can predict the biological activity of this compound based on its molecular structure. These studies can help identify potential targets and mechanisms of action, streamlining the drug discovery process.
Mechanism of Action
The mechanism of action of [2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The methoxymethoxy groups may play a role in modulating the compound’s reactivity and interactions with enzymes or receptors.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positions of methoxymethoxy groups significantly influence electronic and steric properties:
Key Findings :
Backbone Structure and Functional Groups
Variations in the central scaffold alter reactivity and applications:
Key Findings :
- Piperazine Linkage: Compounds like 15 () exhibit enhanced solubility and bioavailability due to the piperazine ring, unlike the target compound’s rigid benzophenone core.
- Chalcone Derivatives: The acetophenone backbone in compound 14a () facilitates condensation reactions, enabling anti-leishmanial activity, whereas the target compound’s methanone structure may favor different reactivity.
Key Findings :
- Nitro vs. Amine Groups : Nitro-substituted compounds (e.g., 13 in ) exhibit higher melting points due to stronger intermolecular forces, while reduced amines (e.g., 15) are oils.
- Yield Variability : Yields depend on reaction conditions; for example, reductions (e.g., compound 15 at 80% yield ) are more efficient than multi-step condensations.
Biological Activity
[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone, also known by its CAS number 938458-72-1, is a synthetic compound with potential biological applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Pharmacological Activity
Research on the biological activity of compounds similar to this compound indicates a variety of potential therapeutic effects:
Antimicrobial Activity
Compounds with similar methoxy-substituted phenyl groups have demonstrated antimicrobial properties. For instance, studies have shown that phenolic compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may exhibit similar effects.
Anticancer Properties
Research on related compounds has indicated potential anticancer activity. For example, phenolic derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival.
The mechanisms by which this compound may exert its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin production and could be targeted for depigmentation therapies.
- Antioxidant Activity : Compounds with methoxy groups often exhibit antioxidant properties, potentially reducing oxidative stress in cells.
Study on Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various methoxy-substituted phenolic compounds against common pathogens. The results indicated that certain structural modifications enhanced antibacterial activity significantly .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 32 | Moderate |
| Compound B | 16 | Strong |
| This compound | TBD | TBD |
Study on Anticancer Activity
Another research article explored the cytotoxic effects of phenolic compounds on B16F10 melanoma cells. The study found that specific substitutions on the phenolic ring could enhance cytotoxicity, suggesting a promising avenue for further exploration with this compound .
| Compound | IC50 (µM) | Effect |
|---|---|---|
| Compound C | 50 | High |
| Compound D | 75 | Moderate |
| This compound | TBD | TBD |
Q & A
Q. What are the standard synthetic routes for [2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone, and how are intermediates characterized?
The synthesis typically involves Friedel-Crafts acylation , where a benzophenone core is functionalized with methoxymethoxy groups. Key intermediates are characterized via NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity. For example, intermediates with methoxymethoxy-protected hydroxyl groups require careful monitoring of coupling constants (e.g., J = 8.5 Hz for aromatic protons) to validate regioselectivity . Mass spectrometry (MS) further confirms molecular weights, while thin-layer chromatography (TLC) tracks reaction progress.
Q. What spectroscopic and crystallographic methods are used for structural elucidation?
- X-ray crystallography is critical for resolving bond angles and dihedral angles between aromatic rings. For instance, crystal structures of related compounds reveal dihedral angles of 21.4° and 5.1° between phenyl rings, stabilized by intramolecular hydrogen bonds (O–H···O, 1.82 Å) .
- NMR spectroscopy identifies methoxymethoxy groups (δ 3.4–3.6 ppm for OCH₂O) and aromatic proton splitting patterns.
- FTIR confirms carbonyl stretching vibrations (~1650 cm⁻¹) and ether linkages (~1100 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectral or computational modeling results?
Discrepancies between computational predictions (e.g., DFT-optimized geometries) and experimental data are resolved via single-crystal X-ray diffraction . For example, a compound with conflicting NMR-derived torsion angles was clarified through crystallography, showing intermolecular C–H···O hydrogen bonds that distort solution-phase conformations . Refinement parameters (e.g., R₁ = 0.038, wR₂ = 0.076) ensure accuracy, while Hirshfeld surface analysis quantifies intermolecular interactions .
Q. What strategies improve yield in multi-step syntheses involving methoxymethoxy-protected intermediates?
- Continuous flow reactors enhance reproducibility by maintaining precise temperature control during Friedel-Crafts reactions, reducing side products .
- Protecting group optimization : Methoxymethoxy groups are preferred over benzyl ethers due to milder deprotection conditions (e.g., HCl/MeOH vs. hydrogenolysis).
- Purification : Gradient flash chromatography (hexane/EtOAc) isolates intermediates, while recrystallization from ethanol removes residual catalysts .
Q. How do photochemical properties influence experimental design for derivatives of this compound?
UV irradiation studies reveal that methoxymethoxy-protected derivatives undergo photodehydration (Φ = 0.3) to form o-quinone methides, which are trapped via Diels-Alder reactions with ethyl vinyl ether. This necessitates amber glassware and inert atmospheres during synthesis to prevent unwanted photodegradation . Time-resolved spectroscopy (nanosecond flash photolysis) monitors reactive intermediates .
Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice?
Crystallographic data show intramolecular O–H···O bonds (1.82 Å) and intermolecular C–H···O interactions (2.38 Å), which stabilize the lattice and influence melting points (e.g., 62–64°C for related compounds). These interactions are critical for predicting solubility and crystallization solvents (e.g., DCM/hexane mixtures) .
Methodological Considerations
Q. How are reaction conditions optimized for sterically hindered intermediates?
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- HPLC-MS with a C18 column (ACN/H₂O gradient) detects <0.1% impurities, such as deprotected hydroxyl byproducts.
- Isotopic labeling (e.g., ¹³C-methoxy groups) distinguishes degradation products from synthetic intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
